molecular formula C12H10N4OS2 B5786969 N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5786969
M. Wt: 290.4 g/mol
InChI Key: WWVWDBVULHGAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the inhibition of monoamine oxidase activity by binding to the active site of the enzyme. This results in an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory disorders. Additionally, N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to have anti-cancer activity, making it a potential candidate for the development of novel cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its potent inhibitory effect on monoamine oxidase activity, which makes it a valuable tool for investigating the role of this enzyme in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One potential direction is the development of novel therapeutic agents based on the structure of this compound for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to investigate the potential anti-inflammatory and anti-cancer properties of this compound and to explore its mechanism of action in more detail. Finally, studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis method of N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the reaction of 4-cyanophenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The product is then purified by column chromatography to obtain N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in high yield and purity.

Scientific Research Applications

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been used in various scientific research applications, including the study of the central nervous system, cancer, and inflammation. This compound has been found to have a potent inhibitory effect on the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a valuable tool for investigating the role of monoamine oxidase in various neurological disorders such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-15-16-12(19-8)18-7-11(17)14-10-4-2-9(6-13)3-5-10/h2-5H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWDBVULHGAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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